Home > Products > Screening Compounds P34294 > BS-181 hydrochloride
BS-181 hydrochloride - 1092443-52-1; 1397219-81-6

BS-181 hydrochloride

Catalog Number: EVT-3000898
CAS Number: 1092443-52-1; 1397219-81-6
Molecular Formula: C22H33ClN6
Molecular Weight: 417
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BS-181 hydrochloride is derived from commercially available starting materials through a multi-step synthetic process. It belongs to the class of compounds known as pyrazolo[1,5-a]pyrimidines, which are recognized for their biological activity, particularly in inhibiting various cyclin-dependent kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of BS-181 hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with dichloropyrazolo[1,5-a]pyrimidine.
  2. Sequential Substitution: The C-7 chloride is selectively substituted using benzylamine.
  3. Protection and Displacement: Following this, Boc-protection is applied, and the C-5 chloride undergoes palladium-catalyzed displacement using di-Boc-1,6-hexanediamine under Buchwald-Hartwig reaction conditions.
  4. De-protection: The final step involves de-protection in acidic methanol to yield BS-181 hydrochloride .

The process emphasizes careful control of reaction conditions to optimize yield and purity, which are critical for the compound's effectiveness in biological applications.

Molecular Structure Analysis

Structure and Data

BS-181 hydrochloride has a molecular formula of C13H14ClN5C_{13}H_{14}ClN_{5} with a molecular weight of 273.74 g/mol. The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is integral to its mechanism of action as an inhibitor of CDK7. The specific structural characteristics that confer its selectivity for CDK7 over other cyclin-dependent kinases are still being explored through structure-activity relationship studies .

Chemical Reactions Analysis

Reactions and Technical Details

BS-181 hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino groups within its structure. It can also participate in oxidation and reduction reactions under specific conditions:

  • Common Reagents: Various organic solvents (e.g., dimethylformamide, acetonitrile) and acids/bases are utilized in the synthesis and reactions involving this compound.
  • Major Products: Reactions involving BS-181 can lead to various substituted derivatives of the pyrazolo[1,5-a]pyrimidine core, each potentially possessing different biological activities .
Mechanism of Action

Process and Data

BS-181 hydrochloride acts primarily as an inhibitor of CDK7 by binding to its active site, preventing the phosphorylation of CDK7 substrates such as RNA polymerase II. This inhibition disrupts both cell cycle progression and transcription initiation:

  • Target: CDK7 is crucial for activating other cyclin-dependent kinases through phosphorylation.
  • Effect on Cellular Processes: Inhibition leads to cell cycle arrest and apoptosis in cancer cells by blocking the phosphorylation necessary for these processes .

Pharmacokinetic studies indicate that BS-181 hydrochloride has a plasma elimination half-life of approximately 405 minutes in mice after intraperitoneal administration at a dosage of 10 mg/kg.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BS-181 hydrochloride exhibits the following properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: The free form of BS-181 is prone to instability; thus, the hydrochloride salt form is preferred for research applications due to enhanced stability .
Applications

Scientific Uses

BS-181 hydrochloride has significant potential in scientific research, particularly in cancer therapy:

  • Research Tool: Its selective inhibition of CDK7 makes it valuable for studying cell cycle regulation and transcriptional control in cancer biology.
  • Therapeutic Potential: Preclinical studies have shown that BS-181 can inhibit the growth of various cancer cell lines in vitro and reduce tumor growth in xenograft models .

The compound's ability to induce cell cycle arrest and apoptosis positions it as a candidate for further development in targeted cancer therapies.

Mechanistic Insights into CDK7 Inhibition

Structural Basis of CDK7 Selectivity and Binding Affinity

BS-181 hydrochloride is a pyrazolo[1,5-α]pyrimidine-derived compound designed for selective covalent inhibition of CDK7. Its high specificity stems from interactions with a unique cysteine residue (C312) located outside the canonical ATP-binding pocket of CDK7. The compound’s aminopyrazole core forms hydrogen bonds with the kinase’s hinge region, while its hydrophobic substituents optimize binding to the hydrophobic back pocket of CDK7. This design minimizes off-target effects, as confirmed by kinome-wide screening showing >40-fold selectivity over other CDKs [5] [8]. Mutagenesis studies demonstrate that mutation of C312 to serine abolishes BS-181’s inhibitory activity, validating the critical role of covalent bonding in its mechanism [8].

Table 1: Structural Determinants of BS-181-CDK7 Interaction

Structural ElementRole in CDK7 BindingEffect on Selectivity
Pyrazolopyrimidine coreH-bonding with hinge regionBase recognition motif
Acrylamide warheadCovalent bond with C312Irreversible CDK7 inhibition
Hydrophobic side chainsOccupation of hydrophobic back pocketBlocks ATP binding

Comparative Inhibition Kinetics Against CDK Family Members

BS-181 exhibits nanomolar potency against CDK7 (IC₅₀ = 21 nM) with significantly reduced activity against other CDKs. Kinetic profiling reveals the following inhibition hierarchy:

  • CDK7/CycH/MAT1: IC₅₀ = 21 nM
  • CDK2/CycE: IC₅₀ = 750 nM
  • CDK9/CycT: IC₅₀ = 4.2 μM
  • CDK1/CycB: IC₅₀ = 8.1 μM
  • CDK4/CycD1: IC₅₀ = 33 μM
  • CDK6/CycD1: IC₅₀ = 47 μM [1] [5] [9]

This >35-fold selectivity for CDK7 over CDK2 and >1,500-fold selectivity over CDK4/6 underpins its precision in disrupting cell cycle regulation without broad kinase interference. The compound’s slow dissociation rate (t₁/₂ > 6 hr) confirms stable target engagement, contrasting with reversible ATP-competitive inhibitors [5] [8].

Table 2: Kinase Inhibition Profile of BS-181 Hydrochloride

Kinase ComplexIC₅₀ (μM)Selectivity Ratio (vs. CDK7)
CDK7/CycH/MAT10.0211.0 (reference)
CDK2/CycE0.8841.9
CDK9/CycT4.2200
CDK1/CycB8.1385
CDK4/CycD1331,571
CDK6/CycD1472,238

Modulation of Transcriptional Regulation via RNA Polymerase II Phosphorylation

As a component of the TFIIH transcription complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Ser5 and Ser7 residues, initiating promoter clearance and transcriptional elongation. BS-181 treatment suppresses CTD phosphorylation by >80% at 1 μM concentration in Jurkat and MCF-7 cells, leading to rapid downregulation of short-lived oncoproteins (e.g., Myc, Mcl-1) [4] [6]. Global run-on sequencing (GRO-seq) analyses demonstrate preferential suppression of super-enhancer-associated genes, particularly those regulating cell survival and proliferation pathways. Notably, this transcriptional inhibition occurs independently of CDK12/13 activity, distinguishing BS-181 from covalent inhibitors like THZ1 that exhibit polypharmacology [6] [8].

Disruption of Cell Cycle Checkpoints Through Cyclin D1 and XIAP Downregulation

CDK7-mediated activation of cell-cycle CDKs is essential for G₁/S progression. BS-181 induces G₁ arrest by dual mechanisms:

  • Cyclin D1 suppression: 72-hour treatment reduces cyclin D1 protein by 70% in gastric cancer cells (BGC823 line), preventing CDK4/6 activation and subsequent Rb phosphorylation. This impairs E2F-mediated transcription of S-phase genes [1] [7].
  • Apoptotic induction: Downregulation of XIAP (X-linked inhibitor of apoptosis protein) by >50% activates caspase-3/7, while concurrent Bax upregulation (3.2-fold) and Bcl-2 suppression (60% reduction) promote mitochondrial apoptosis [1] [4].

In T-ALL Jurkat cells, BS-181 amplifies extrinsic apoptosis via TRAIL/DR5 upregulation. Cotreatment with recombinant TRAIL synergistically enhances cytotoxicity in malignant cells (combination index = 0.32) but not normal T-cells, indicating tumor-selective cell death [4] [7].

Table 3: Cell Cycle and Apoptotic Markers Modulated by BS-181

BiomarkerChange After BS-181 TreatmentFunctional Consequence
Cyclin D1↓ 70%G₁/S arrest
XIAP↓ >50%Caspase-3/7 activation
Bax/Bcl-2 ratio↑ 3.2-foldMitochondrial apoptosis
DR5↑ 4.1-foldTRAIL-mediated apoptosis

Properties

CAS Number

1092443-52-1; 1397219-81-6

Product Name

BS-181 hydrochloride

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride

Molecular Formula

C22H33ClN6

Molecular Weight

417

InChI

InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H

InChI Key

NVIJWMOQODWNFN-UHFFFAOYSA-N

SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.